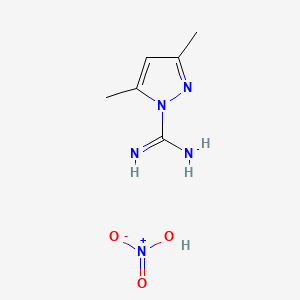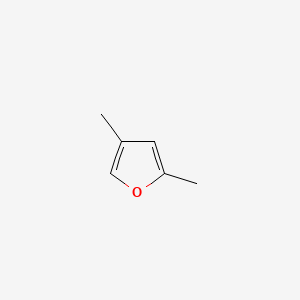
Oxysonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxysonium is a type of oxonium ion, which is any cation containing an oxygen atom that has three bonds and a formal positive charge. The simplest oxonium ion is the hydronium ion (H₃O⁺). This compound ions are significant in various chemical reactions and are often encountered in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxysonium ions can be synthesized through the protonation or alkylation of alcohols or ethers. For example, protonating methanol in acidic media produces a primary oxonium ion. Secondary oxonium ions are formed by protonating ethers, and tertiary oxonium ions, such as trimethyloxonium, are produced by alkylation .
Industrial Production Methods: In industrial settings, tertiary oxonium salts like triethyloxonium tetrafluoroborate are synthesized for use as alkylating agents. This compound is prepared by treating triphenylphosphinegold chloride with silver oxide in the presence of sodium tetrafluoroborate .
Analyse Des Réactions Chimiques
Types of Reactions: Oxysonium ions undergo various chemical reactions, including:
Oxidation: this compound ions can be oxidized to form oxocarbenium ions.
Reduction: These ions can be reduced back to their parent alcohols or ethers.
Substitution: this compound ions can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide, cyanide, and azide ions.
Major Products:
Oxidation: Oxocarbenium ions.
Reduction: Alcohols or ethers.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Oxysonium ions have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in the formation of esters and enol ethers.
Biology: Involved in the biosynthesis of natural products by red algae of the genus Laurencia.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Employed as alkylating agents in the production of various chemicals .
Mécanisme D'action
The mechanism by which oxysonium ions exert their effects involves the formation of a positively charged oxygen atom that can act as an electrophile. This allows the this compound ion to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of carbocation intermediates .
Comparaison Avec Des Composés Similaires
Hydronium Ion (H₃O⁺): The simplest oxonium ion, formed by the protonation of water.
Oxocarbenium Ion: Formed by the protonation or alkylation of a carbonyl group.
Trimethyloxonium Ion: A tertiary oxonium ion used as an alkylating agent
Uniqueness: Oxysonium ions are unique due to their ability to stabilize carbocation intermediates and participate in a wide range of chemical reactions. Their versatility in organic synthesis and industrial applications sets them apart from other similar compounds .
Propriétés
Numéro CAS |
24869-49-6 |
|---|---|
Formule moléculaire |
C18H27O3S+ |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O3S/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3/q+1 |
Clé InChI |
PMFZALLSVLZXMR-UHFFFAOYSA-N |
SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
SMILES canonique |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)









